molecular formula C9H9Cl2NO2 B1404636 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide CAS No. 1370592-24-7

3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide

Cat. No.: B1404636
CAS No.: 1370592-24-7
M. Wt: 234.08 g/mol
InChI Key: QGFTUKNWLUVYMO-UHFFFAOYSA-N
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Description

3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide is an organic compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and an amide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide is unique due to the presence of both chlorine and hydroxyl groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-4-3-9(14)12-7-5-6(11)1-2-8(7)13/h1-2,5,13H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFTUKNWLUVYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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